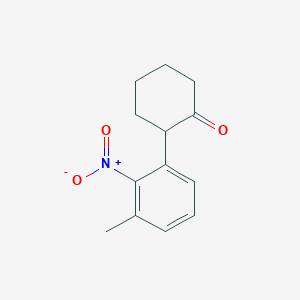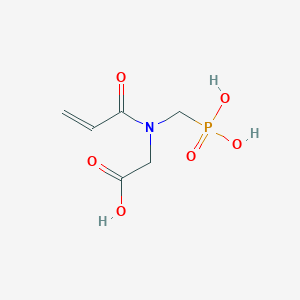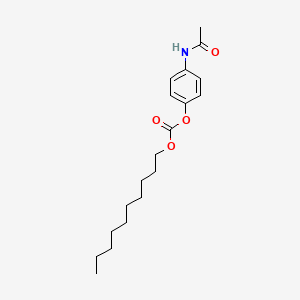silane CAS No. 917837-02-6](/img/structure/B14184981.png)
[3-(Ethenesulfonyl)prop-2-en-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethenesulfonyl)prop-2-en-1-ylsilane: is a unique organosilicon compound characterized by the presence of both ethenesulfonyl and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenesulfonyl)prop-2-en-1-ylsilane typically involves the reaction of allyltrimethylsilane with ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Allyltrimethylsilane+Ethenesulfonyl chloride→3-(Ethenesulfonyl)prop-2-en-1-ylsilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ethenesulfonyl group, converting it into sulfinyl or sulfhydryl groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic reactions.
Polymer Science: It can be incorporated into polymer backbones to modify their properties, such as enhancing thermal stability or introducing functional groups.
Biology and Medicine:
Drug Development: The compound’s unique structure can be exploited in the design of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various biotechnological applications.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of 3-(Ethenesulfonyl)prop-2-en-1-ylsilane largely depends on the specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, thereby modulating their activity.
類似化合物との比較
3-(Ethenesulfonyl)prop-2-en-1-ylsilane: can be compared with other organosilicon compounds such as allyltrimethylsilane and ethenesulfonyl chloride.
Uniqueness:
Functional Groups: The presence of both ethenesulfonyl and trimethylsilyl groups makes it unique, offering a combination of reactivity and stability.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
特性
CAS番号 |
917837-02-6 |
|---|---|
分子式 |
C8H16O2SSi |
分子量 |
204.36 g/mol |
IUPAC名 |
3-ethenylsulfonylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C8H16O2SSi/c1-5-11(9,10)7-6-8-12(2,3)4/h5-7H,1,8H2,2-4H3 |
InChIキー |
ZBUKLTSJEKJNFQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC=CS(=O)(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


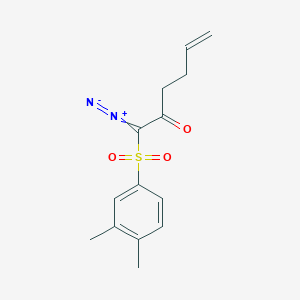
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
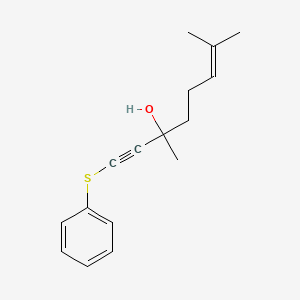


![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
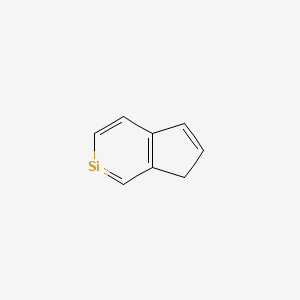

![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
